(3aR,4R,5R,6aS)-4-((S,E)-3-((tert-Butyldimethylsilyl)oxy)oct-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate
CAS No.:
Cat. No.: VC17537431
Molecular Formula: C28H42O5Si
Molecular Weight: 486.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H42O5Si |
|---|---|
| Molecular Weight | 486.7 g/mol |
| IUPAC Name | [(3aR,4R,5R,6aS)-4-[(E,3S)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
| Standard InChI | InChI=1S/C28H42O5Si/c1-7-8-10-15-21(33-34(5,6)28(2,3)4)16-17-22-23-18-26(29)31-25(23)19-24(22)32-27(30)20-13-11-9-12-14-20/h9,11-14,16-17,21-25H,7-8,10,15,18-19H2,1-6H3/b17-16+/t21-,22+,23+,24+,25-/m0/s1 |
| Standard InChI Key | HCFDVFAZKOSMJZ-FRVOEXHGSA-N |
| Isomeric SMILES | CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
| Canonical SMILES | CCCCCC(C=CC1C(CC2C1CC(=O)O2)OC(=O)C3=CC=CC=C3)O[Si](C)(C)C(C)(C)C |
Introduction
Structural and Stereochemical Features
Core Architecture
The molecule’s foundation is a hexahydro-2H-cyclopenta[b]furan-2-one core, a bicyclic system comprising a fused cyclopentane and tetrahydrofuran ring. The lactone functionality at position 2 (2-oxo group) introduces reactivity toward nucleophilic attack, while the benzoate ester at position 5 enhances lipophilicity .
Substituent Configuration
-
Position 4: The (S,E)-3-((tert-butyldimethylsilyl)oxy)oct-1-en-1-yl side chain features a trans-configurated double bond (E) at C1–C2 and an S-configured hydroxyl group at C3, protected as a TBS ether. This moiety’s stereochemistry is critical for biological activity, as evidenced in prostaglandin analogs .
-
Position 5: The benzoate ester (C6H5COO–) contributes to the compound’s stability and modulates its solubility profile .
Molecular Formula and Weight
| Property | Value |
|---|---|
| Molecular Formula | C29H40O5Si |
| Molecular Weight | 504.72 g/mol |
| IUPAC Name | [(3aR,4R,5R,6aS)-4-[(E,3S)-3-(tert-butyldimethylsilyloxy)oct-1-en-1-yl]-2-oxo-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] benzoate |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis involves multi-step strategies to assemble the core and introduce functional groups with precise stereocontrol.
-
Core Construction:
Cyclization of γ-keto esters under acidic conditions generates the cyclopenta[b]furan scaffold. For example, treatment of a diketone precursor with p-toluenesulfonic acid induces intramolecular aldol condensation, yielding the bicyclic lactone . -
Side Chain Installation:
A Wittig reaction between the core’s aldehyde intermediate and a phosphorylidene reagent installs the oct-1-en-1-yl group. Subsequent Sharpless epoxidation and stereoselective reduction afford the S-configured hydroxyl group at C3, which is protected as a TBS ether using tert-butyldimethylsilyl chloride and imidazole . -
Esterification:
The final step employs benzoic anhydride in the presence of DMAP (4-dimethylaminopyridine) to acylate the hydroxyl group at position 5, yielding the benzoate ester .
Industrial-Scale Considerations
Optimization of reaction conditions (e.g., temperature, solvent polarity) and purification via column chromatography or crystallization are essential for scalability. Industrial protocols prioritize atom economy and minimal waste generation, aligning with green chemistry principles .
Chemical Properties and Reactivity
Physicochemical Characteristics
| Property | Value |
|---|---|
| Melting Point | 98–102°C (decomposes) |
| Solubility | Soluble in CH2Cl2, THF; sparingly soluble in hexane |
| LogP | 4.82 (predicted) |
Reactivity Profile
-
TBS Deprotection: Treatment with tetrabutylammonium fluoride (TBAF) cleaves the silyl ether, regenerating the hydroxyl group .
-
Ester Hydrolysis: Basic conditions (e.g., NaOH/EtOH) saponify the benzoate ester to the corresponding carboxylic acid .
-
Double Bond Modifications: Hydrogenation over Pd/C reduces the C1–C2 double bond to a single bond, altering the molecule’s conformational flexibility .
Applications in Pharmaceutical Research
Prostaglandin Analog Synthesis
The compound serves as a key intermediate in synthesizing prostaglandin E1 (PGE1) derivatives, which exhibit vasodilatory and anti-inflammatory properties. Its stereochemical alignment mirrors natural prostaglandins, enabling efficient enzymatic processing .
Drug Delivery Systems
Functionalization of the benzoate ester with polyethylene glycol (PEG) chains enhances aqueous solubility, facilitating nanoparticle-based drug delivery .
| Parameter | Rating |
|---|---|
| Flammability | Moderate (due to organic solvent solubility) |
| Toxicity | Low acute toxicity; irritant upon contact |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume